VMAT2 Binding Affinity: 8,000-Fold Potency Differential Between (+)- and (-)-Tetrabenazine Enantiomers
(-)-Tetrabenazine exhibits an 8,000-fold lower VMAT2 binding affinity (Ki = 36,400 nM) compared to its (+)-enantiomer (Ki = 4.47 nM), establishing it as the pharmacologically inactive stereoisomer [1]. This extreme stereospecificity underscores the necessity of pure enantiomers for studying VMAT2 pharmacology and eliminates any possibility of using the racemate as a proxy for enantiomer-specific investigations.
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 36,400 nM |
| Comparator Or Baseline | (+)-Tetrabenazine: Ki = 4.47 nM |
| Quantified Difference | 8,000-fold lower potency (36,400 / 4.47 = 8,143-fold) |
| Conditions | Radioligand displacement assay using [3H]dihydrotetrabenazine in rat striatal homogenates |
Why This Matters
This data definitively positions (-)-tetrabenazine as the essential negative control or inactive comparator in any stereospecific VMAT2 pharmacology study, whereas the (+)-enantiomer or racemate would produce confounding VMAT2 inhibition.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-1848. doi:10.1016/j.ejmech.2011.02.046 View Source
